Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13502974
InChI: InChI=1S/C19H19NO4/c1-12(18(21)23-2)20-19(22)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,20,22)/t12-/m1/s1
SMILES: CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol

Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate

CAS No.:

Cat. No.: VC13502974

Molecular Formula: C19H19NO4

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate -

Specification

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
IUPAC Name methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C19H19NO4/c1-12(18(21)23-2)20-19(22)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,20,22)/t12-/m1/s1
Standard InChI Key NLYFFHNUTFDXLO-GFCCVEGCSA-N
Isomeric SMILES C[C@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate belongs to the class of Fmoc-protected amino acid esters. Its structure comprises three key components:

  • Fmoc Group: The 9-fluorenylmethoxycarbonyl moiety acts as a temporary protecting group for the amino functionality, ensuring selective reactivity during peptide chain elongation.

  • Methyl Ester: The terminal methyl ester (COOCH3\text{COOCH}_3) stabilizes the carboxylic acid group, preventing undesired side reactions during synthesis.

  • Chiral Center: The (2R) configuration at the alpha-carbon ensures stereochemical integrity, critical for biological activity in peptide-based therapeutics .

The compound’s isomeric SMILES notation, C[C@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13\text{C}[C@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13, explicitly defines its stereochemistry and substituent arrangement.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H19NO4\text{C}_{19}\text{H}_{19}\text{NO}_{4}
Molecular Weight325.4 g/mol
IUPAC NameMethyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
InChI KeyNLYFFHNUTFDXLO-GFCCVEGCSA-N
SolubilitySoluble in DMF, DCM, THF
StabilityStable under inert conditions

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for confirming the compound’s structure. The 1H^1\text{H}-NMR spectrum typically exhibits resonances for the fluorenyl aromatic protons (7.2–7.8 ppm), methyl ester singlet (3.6 ppm), and methine proton adjacent to the Fmoc group (4.2–4.5 ppm). High-resolution MS data align with the theoretical molecular weight of 325.4 g/mol, with fragmentation patterns confirming the Fmoc and methyl ester functionalities.

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a two-step process:

  • Amino Protection: (2R)-2-aminopropanoic acid reacts with fluoren-9-ylmethyl chloroformate (Fmoc-Cl) in the presence of a base like sodium bicarbonate. This step introduces the Fmoc group to the amino nitrogen, forming Fmoc-protected alanine.

  • Esterification: The carboxylic acid group is subsequently esterified using methanol and a coupling agent such as thionyl chloride (SOCl2\text{SOCl}_2) or dicyclohexylcarbodiimide (DCC), yielding the methyl ester.

(2R)-2-aminopropanoic acid+Fmoc-ClbaseFmoc-(2R)-Ala-OHMeOH, SOCl2Methyl (2R)-2-Fmoc-aminopropanoate\text{(2R)-2-aminopropanoic acid} + \text{Fmoc-Cl} \xrightarrow{\text{base}} \text{Fmoc-(2R)-Ala-OH} \xrightarrow{\text{MeOH, } \text{SOCl}_2} \text{Methyl (2R)-2-Fmoc-amino} \text{propanoate}

Optimization Considerations

  • Base Selection: Tertiary amines like N,NN,N-diisopropylethylamine (DIPEA) enhance reaction efficiency by scavenging HCl generated during Fmoc protection.

  • Solvent Systems: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both Fmoc-Cl and amino acid derivatives.

  • Temperature Control: Reactions are conducted at 0–25°C to minimize racemization and side-product formation .

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a building block in SPPS, where its Fmoc group is selectively removed using 20% piperidine in dimethylformamide (DMF). This orthogonal protection strategy allows sequential coupling of amino acids without disturbing the growing peptide chain .

Advantages Over Alternative Protecting Groups

  • Fmoc vs. Boc: Unlike tert-butoxycarbonyl (Boc), which requires acidic deprotection (e.g., trifluoroacetic acid), Fmoc removal under basic conditions preserves acid-labile side chains (e.g., Trp, Tyr).

  • Compatibility with Automation: The mild deprotection conditions of Fmoc chemistry facilitate automated peptide synthesizers, enhancing reproducibility and scalability .

Table 2: Comparison of Fmoc and Boc Protecting Groups

ParameterFmocBoc
Deprotection ReagentPiperidineTFA
Stability to AcidStableLabile
Side-Chain CompatibilityBroadLimited

Comparative Analysis with Related Compounds

Stereochemical Analogues

The (2S)-enantiomer, Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate, shares identical functional groups but differs in chirality. This distinction is critical for synthesizing D-peptides, which exhibit enhanced metabolic stability in drug development .

Structural Analogues

  • Fmoc-3-(4-Thiazolyl)-D-alanine: Incorporates a thiazole ring, enabling metal coordination in catalytic peptides .

  • Fmoc-N-Me-Ala(4-Thz)-OH: Features N-methylation and a thiazolyl side chain, reducing peptide backbone flexibility .

Recent Advances and Future Directions

Innovations in Deprotection Techniques

Recent studies explore microwave-assisted Fmoc deprotection, reducing reaction times from hours to minutes while maintaining enantiomeric purity.

Expanding Applications in Drug Discovery

The compound’s methyl ester is a precursor to protease inhibitors and cytokine modulators. Hydrolysis of the ester yields Fmoc-(2R)-Ala-OH, which is conjugated to nanoparticles for targeted drug delivery .

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